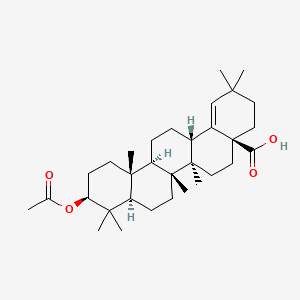

3beta-Acetoxyolean-18-en-28-oic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H50O4 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h19,21,23-25H,9-18H2,1-8H3,(H,34,35)/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1 |

InChI Key |

ATCLOZHDTYBRBI-MGIFRHGRSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)O)(C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of 3β Acetoxyolean 18 En 28 Oic Acid

The compound 3β-acetoxyolean-18-en-28-oic acid is a known natural product that has been isolated from the leaves and twigs of Juglans sinensis, a species of walnut native to China ebi.ac.uk.

The isolation of this triterpenoid is typically achieved through a multi-step process beginning with the extraction of plant material. Research has detailed a method involving bioassay-guided fractionation. This process starts with an 80% methanolic (MeOH) extract of the dried and powdered leaves and twigs of the plant. This crude extract is then subjected to various chromatographic techniques to separate the complex mixture into its individual components, ultimately yielding the purified 3β-acetoxyolean-18-en-28-oic acid among other compounds ebi.ac.uk.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic Data

For illustrative purposes, the general characteristics expected in the spectra of such a molecule can be described. The ¹H NMR spectrum would show characteristic signals for the numerous methyl groups at various chemical shifts in the upfield region. A distinct singlet would appear for the methyl protons of the acetoxy group, and a signal corresponding to the proton at the C-3 position, shifted downfield due to the deshielding effect of the attached acetate (B1210297) group, would also be present.

The ¹³C NMR spectrum would account for all 32 carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the acetate group, the carbon atom at C-3 bearing the acetoxy group, and the two olefinic carbons of the double bond at the C-18 and C-19 positions.

Mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition, C₃₂H₅₀O₄. The monoisotopic mass for this compound is calculated to be 498.37091 g/mol ebi.ac.uk. High-resolution mass spectrometry would show a molecular ion peak corresponding to this value, confirming the molecular formula.

Chemical Synthesis and Derivatization of 3beta Acetoxyolean 18 En 28 Oic Acid

Total Synthesis Approaches to the Oleanane (B1240867) Skeleton

The construction of the pentacyclic 6/6/6/6/6 ring system characteristic of the oleanane skeleton is a significant challenge in organic synthesis. The core structure originates biosynthetically from the cyclization of squalene. In plants, this process is initiated by the conversion of squalene to (S)-2,3-oxidosqualene, which then undergoes a highly controlled enzymatic cascade catalyzed by oxidosqualene cyclases (OSCs), such as β-amyrin synthase, to form the β-amyrin skeleton nih.govfrontiersin.org. This remarkable enzymatic transformation builds the complex polycyclic framework with precise stereochemical control in a single step.

Early laboratory approaches to the total synthesis of oleanane triterpenoids often focused on biomimetic strategies, seeking to replicate the cationic polyene cyclization cascade observed in nature. These strategies typically involve constructing a polyene precursor and inducing cyclization under acidic conditions. While conceptually elegant, achieving the high levels of selectivity and yield seen in enzymatic processes remains a formidable laboratory challenge.

More modern and convergent strategies have also been developed. These often involve the stepwise construction of the ring system through various cycloaddition reactions, annulations, and rearrangement reactions. For example, an enantioselective total synthesis of oleanolic acid, a closely related olean-12-ene triterpenoid, has been achieved from a common intermediate, showcasing the complexity and strategic planning required for such endeavors. These routes provide access to the core skeleton, which can then be elaborated to introduce the specific functional group pattern and oxidation state of the desired oleanane derivative.

Semisynthetic Modifications and Analogues of Olean-18-ene Derivatives

The olean-18-ene scaffold, while less common than the olean-12-ene isomer (e.g., oleanolic acid), is present in several natural products, including moronic acid (3-oxoolean-18-en-28-oic acid) and morolic acid (3β-hydroxyolean-18-en-28-oic acid). These natural products serve as valuable starting materials for semisynthetic modifications. The primary sites for chemical derivatization are the functional groups at the C-3 and C-28 positions.

Modifications at the C-28 Carboxyl Group: The carboxylic acid at C-28 is a versatile handle for a wide range of chemical transformations. It can be readily converted into esters, amides, and other acyl derivatives. For instance, moronic acid has been coupled with various amino acid esters and tripeptides to create novel amide conjugates. These syntheses typically involve activating the carboxylic acid, for example by converting it to an acyl chloride with oxalyl chloride, followed by reaction with the desired amine nucleophile.

Modifications at the C-3 Position: The C-3 position, featuring a hydroxyl group in morolic acid or a ketone in moronic acid, is another key site for modification.

Oxidation and Reduction: The 3β-hydroxyl group of morolic acid can be oxidized to the corresponding 3-oxo derivative (moronic acid) using standard oxidants like pyridinium chlorochromate (PCC). Conversely, the ketone of moronic acid can be stereoselectively reduced, for example with sodium borohydride (NaBH₄), to yield the 3β-alcohol (morolic acid) or its 3α-epimer.

Esterification and Acylation: The 3β-hydroxyl group is readily acylated to form esters, such as the titular 3β-acetoxy derivative.

Derivatization of the Ketone: The 3-oxo group of moronic acid can be transformed into oximes and other derivatives, which can then be further functionalized.

A significant synthetic route involves obtaining olean-18-ene derivatives from more abundant triterpenoids. For example, moronic acid and moradiol (the corresponding C-28 alcohol) have been synthesized from betulin, a lupane-type triterpenoid, through a multi-step sequence involving an acid-catalyzed Wagner-Meerwein rearrangement.

Directed Synthesis of Novel 3beta-Acetoxyolean-18-en-28-oic Acid Derivatives

3β-Acetoxyolean-18-en-28-oic acid is a naturally occurring pentacyclic triterpenoid that has been isolated from plant sources such as Juglans sinensis. As a semisynthetic target, it can be prepared from the natural product morolic acid (3β-hydroxyolean-18-en-28-oic acid) by acetylation of the C-3 hydroxyl group with reagents like acetic anhydride in pyridine.

The synthesis of novel derivatives often employs the acetate (B1210297) group at C-3 as a protecting group while modifications are carried out at other positions, primarily the C-28 carboxylic acid. This strategy prevents unwanted reactions at the C-3 hydroxyl group during the derivatization of the C-28 position.

A typical synthetic sequence for creating novel derivatives would be:

Protection: Acetylation of morolic acid to yield 3β-acetoxyolean-18-en-28-oic acid.

Activation and Coupling: Activation of the C-28 carboxylic acid, followed by coupling with a nucleophile (e.g., an amine, alcohol, or amino acid) to form an amide or ester.

Deprotection (Optional): If the final product requires a free hydroxyl at C-3, the acetate group can be selectively hydrolyzed under basic conditions.

Following this logic, a variety of C-28 amide and ester derivatives of the 3β-acetoxyolean-18-ene scaffold can be synthesized. For example, studies on the closely related moronic acid have demonstrated the synthesis of C-28 amides with leucine methyl ester. Such a reaction, if performed on the 3-acetylated analogue, would yield the corresponding 3β-acetoxy-28-leucine methyl ester amide derivative.

The table below outlines representative derivatives synthesized from the closely related moronic acid, illustrating the types of modifications applicable to the 3β-acetoxy scaffold.

| Starting Material | Reagent(s) | Position(s) Modified | Product Class |

| Moronic acid | Oxalyl chloride, then Leucine methyl ester HCl | C-28 | Amino acid amide |

| Moronic acid | 2,2-Dimethylsuccinic anhydride | C-3 (keto to alcohol), C-28 | Succinyl ester |

| Morolic acid | Tripeptide GAM, coupling agents | C-28 | Tripeptide amide |

| Morolic acid | Acetic Anhydride, Pyridine | C-3 | Acetate ester |

Development of Advanced Synthetic Methodologies for Pentacyclic Triterpenoids

The synthesis of complex natural products like pentacyclic triterpenoids has consistently driven the development of new and more efficient synthetic methods. While classical methods for functional group interconversion remain essential, advanced strategies are increasingly being employed to overcome long-standing challenges in selectivity and efficiency.

One of the most significant modern advancements is the development of late-stage C–H functionalization . The triterpenoid skeleton is rich in conformationally rigid, unactivated C–H bonds, particularly on the D and E rings, which are traditionally difficult to modify selectively. Recent breakthroughs have demonstrated the site-selective hydroxylation of these challenging positions. For example, by using transient pyridine-imino directing groups, copper-mediated aerobic oxidation can be directed to specific C–H bonds, such as those at C-16 or C-22 on the oleanane skeleton. This powerful strategy allows for the direct installation of hydroxyl groups into the hydrocarbon core, bypassing lengthy and often low-yielding functionalization sequences.

Chemoenzymatic and biocatalytic methods represent another frontier in triterpenoid synthesis. Leveraging the exquisite selectivity of enzymes offers a powerful alternative to traditional chemical reagents.

Enzymatic Cyclizations: As mentioned, oxidosqualene cyclases (OSCs) can construct the entire pentacyclic core in one step. Research into the mechanisms of these enzymes and the use of engineered OSCs holds promise for generating diverse triterpenoid scaffolds.

Biocatalytic Functionalization: Microorganisms and isolated enzymes (e.g., cytochrome P450 monooxygenases) can be used to perform selective oxidations, hydroxylations, and glycosylations on the triterpenoid skeleton at positions that are difficult to access with chemical methods. This approach combines the availability of natural triterpenoid feedstocks with the precision of enzymatic catalysis to generate novel analogues.

These advanced methodologies are transforming the field, enabling more rapid and efficient access to complex and highly functionalized oleanane derivatives, thereby expanding the chemical space available for scientific exploration.

Preclinical Pharmacological Investigations of 3beta Acetoxyolean 18 En 28 Oic Acid

Anticancer Research

The potential of 3beta-Acetoxyolean-18-en-28-oic acid and related oleanane (B1240867) triterpenoids as anticancer agents has been evaluated through various in vitro studies. These investigations assess the compound's ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.

The antiproliferative effects of oleanolic acid derivatives have been observed across a range of cancer cell lines. The acetylation at the C-3 position, as seen in the subject compound, is a common modification studied for its influence on cytotoxic activity.

Hepatic stellate cells (HSCs) play a crucial role in the development of liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix. nih.gov Activated HSCs exhibit a proliferative phenotype, contributing to the progression of liver disease. Research on oleanane-type triterpenoids isolated from Eclipta prostrata has demonstrated significant inhibitory activity on the proliferation of the rat hepatic stellate cell line, HSC-T6. nih.gov Studies on various echinocystic acid derivatives, which share the oleanane skeleton, indicate that a free carboxylic acid group at the C-28 position is important for this antiproliferative activity in HSC-T6 cells. nih.gov While direct studies on 3beta-Acetoxyolean-18-en-28-oic acid are limited, the structural similarities suggest it may also possess antiproliferative effects against HSCs.

Table 1: Antiproliferative Effects of Related Triterpenoids on HSC-T6 Cells This table is representative of data for related compounds, as specific data for 3beta-Acetoxyolean-18-en-28-oic acid was not available in the searched literature.

| Compound | Concentration | Incubation Time | Effect on HSC-T6 Proliferation |

|---|---|---|---|

| Echinocystic Acid | 30 µM | 48 h | Significant Inhibition |

| Echinocystic Acid | 100 µM | 48 h | Significant Inhibition |

| Eclalbasaponin II | 30 µM | 48 h | Significant Inhibition |

| Eclalbasaponin II | 100 µM | 48 h | Significant Inhibition |

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. A close structural isomer, 3-O-acetyloleanolic acid, has been shown to induce apoptosis in human colon carcinoma HCT-116 cells. researchgate.netnih.gov The mechanism involves the extrinsic apoptosis signaling pathway. researchgate.net Treatment with 3-O-acetyloleanolic acid leads to an upregulation of Death Receptor 5 (DR5) on the cell surface. nih.gov This is followed by the activation of critical downstream mediators, including caspase-8 and caspase-3, which execute the apoptotic process. nih.govmdpi.com The induction of apoptosis is a key mechanism behind the cytotoxic effects of oleanolic acid and its derivatives. nih.govoncotarget.com

The cytotoxic potential of oleanolic acid and its derivatives has been extended to hematological malignancies. Oleanolic acid, the parent compound of 3beta-Acetoxyolean-18-en-28-oic acid, has been demonstrated to inhibit the proliferation of human leukemia HL-60 cells in a time- and dose-dependent manner. nih.gov This cytotoxic effect is mediated through the induction of apoptosis, characterized by the activation of caspase-9 and caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Furthermore, other synthetic derivatives of oleanolic acid have shown potent cytotoxic activity against a panel of human leukemia cell lines, including K562, HEL, and JURKAT cells. nih.gov

There is currently a lack of specific preclinical studies in the available literature investigating the direct cytotoxic effects of 3beta-Acetoxyolean-18-en-28-oic acid on fibrosarcoma cell lines.

Table 2: Cytotoxic Activity of Oleanolic Acid (Parent Compound) against a Leukemia Cell Line

| Cell Line | Compound | Concentration | Effect |

|---|---|---|---|

| HL-60 | Oleanolic Acid | 80 µM | Induces apoptosis |

In Vitro Antiproliferative Activities against Cancer Cell Lines

Anti-inflammatory Research

In addition to its anticancer properties, the oleanane triterpenoid scaffold is associated with significant anti-inflammatory activity. This is often evaluated by measuring the inhibition of inflammatory mediators in immune cells.

Macrophages, such as the murine RAW264.7 cell line, are key players in the inflammatory response. When stimulated with bacterial lipopolysaccharide (LPS), these cells produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The inhibition of NO production in LPS-stimulated RAW264.7 cells is a standard in vitro assay for assessing the anti-inflammatory potential of chemical compounds. Many natural and synthetic compounds are evaluated using this model to determine their ability to suppress this aspect of the inflammatory cascade. While direct experimental data for 3beta-Acetoxyolean-18-en-28-oic acid in this specific assay were not detailed in the provided search results, oleanolic acid and its derivatives are widely recognized for their anti-inflammatory effects, suggesting that this compound would likely exhibit inhibitory activity on LPS-induced NO production. wjgnet.com

Modulation of Pro-inflammatory Cytokine Expression

Research into the anti-inflammatory mechanisms of triterpenoids related to 3beta-acetoxyolean-18-en-28-oic acid has highlighted their capacity to modulate the expression of key signaling molecules in the inflammatory cascade. For instance, studies on the lupane-type triterpene 20-hydroxy-3-oxolupan-28-oic acid demonstrated a significant suppression in the release of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govnih.gov This inhibitory effect was observed at the gene expression level, with the compound downregulating the mRNA expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. nih.govresearchgate.net The mechanism for this action involves the downregulation of critical signaling pathways, including phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinases (MAPKs), which ultimately inhibits the activation of the transcription factor NF-κB. nih.govresearchgate.net Similarly, combinations of oleanolic acid, the parent compound of 3beta-acetoxyolean-18-en-28-oic acid, have been shown to decrease levels of TNF-α, IL-6, and IL-1β in LPS-induced macrophages. researchgate.net These findings suggest that 3beta-acetoxyolean-18-en-28-oic acid likely shares the ability to attenuate inflammatory responses by inhibiting the production of pivotal pro-inflammatory cytokines.

Investigation in In Vivo Models of Inflammation

The anti-inflammatory potential of acetylated oleanolic acid derivatives has been substantiated in preclinical in vivo models. Specifically, the compound 3-acetoxyoleanolic acid, a close analogue, demonstrated a notable anti-inflammatory effect in serotonin- and fresh-egg-albumin-activated inflammatory models in male Wistar rats. nih.gov In these studies, the semisynthetic derivative significantly suppressed albumin-activated inflammation, with a potency greater than that of the parent oleanolic acid and the standard anti-inflammatory drug indomethacin within the first five hours of administration. nih.gov Further supporting the in vivo efficacy of related structures, derivatives of 3-hydroxyolean-12-en-27-oic acid provided significant protection against lipopolysaccharide (LPS)-induced bone destruction and osteoclast formation in mouse models. nih.govnih.gov

Antiviral Research

Oleanolic acid and its derivatives have been a subject of extensive antiviral research, demonstrating a broad spectrum of activity against several pathogenic viruses. researchgate.netmdpi.com The pentacyclic triterpene structure is considered a valuable scaffold for the development of new antiviral agents. nih.gov

Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1) in Preclinical Models

Derivatives of oleanolic acid have shown potential as anti-HIV-1 agents. Modifications to the core oleanolic acid structure, including at the C-3 position, have yielded compounds that can inhibit HIV-1 replication. nih.gov Triterpenes isolated from various natural sources have exhibited potent anti-HIV activity, underscoring the potential of this class of compounds for antiviral drug development. nih.gov For example, some triterpenoids have been found to inhibit HIV-1 protease, an essential enzyme for viral replication. nih.govd-nb.info While weak anti-HIV activity has been noted for the parent oleanolic acid, more potent synthetic analogs are actively being investigated. wjarr.com The derivatization of natural triterpenes like betulinic acid, which is structurally related, has led to potent and selective inhibitors of HIV-1, acting on viral fusion or maturation. nih.gov

Antiviral Activity against Herpes Simplex Virus 1 (HSV-1) in Preclinical Models

The parent compound, oleanolic acid, has demonstrated potent antiviral activity against both acyclovir (ACV)-sensitive and ACV-resistant strains of Herpes Simplex Virus 1 (HSV-1) across different cell types. nih.gov Mechanistic studies indicate that its anti-HSV-1 activity occurs in the immediate early stage of infection. nih.gov Research has shown that oleanolic acid can inhibit HSV-1 plaque formation in Vero cells and reduce viral DNA copy numbers and virus titers in various cell lines, including neuronal cells. nih.gov

Furthermore, derivatives of oleanolic acid have been developed that exhibit even greater potency. An oleanolic acid derivative known as AXX-18 showed significantly higher anti-HSV-1 activity than oleanolic acid itself. nih.gov This enhanced activity was linked to its ability to inhibit the expression of viral genes UL8 and UL52, which are components of the helicase-primase complex essential for viral replication. nih.gov In an in vivo zosteriform model, oleanolic acid was also found to significantly ameliorate skin lesions caused by HSV-1 infection. nih.gov

| Research Area | Finding | Model System |

| Anti-HSV-1 Activity | Oleanolic acid shows potent activity against ACV-sensitive and ACV-resistant HSV-1 strains. | Vero, HaCaT, SH-SY5Y, and BV2 cells |

| Anti-HSV-1 Activity | Oleanolic acid derivative AXX-18 demonstrates higher anti-HSV-1 activity than the parent compound. | HaCaT cells |

| In Vivo Anti-HSV-1 | Oleanolic acid ameliorates skin lesions. | HSV-1 infection mediated zosteriform model (mice) |

Potential Interactions with Viral Targets (e.g., SARS-CoV-2 PLpro, based on related triterpenoids)

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication, processing viral polyproteins, and helping the virus evade the host's innate immune response. nih.govacs.orgnih.gov It achieves the latter by cleaving ubiquitin and ISG15 from host cell proteins, thereby disrupting crucial immune signaling pathways. nih.govnih.gov This dual function makes PLpro a prime target for antiviral drug development. nih.govbiorxiv.org While direct studies of 3beta-acetoxyolean-18-en-28-oic acid against SARS-CoV-2 PLpro have not been reported, triterpenoids as a class are being investigated as potential inhibitors of viral proteases. Potential inhibitors could bind to key amino acid residues in the active site or at peripheral sites that are crucial for the enzyme's interaction with protein substrates like ubiquitin, offering a strategy for antiviral intervention. nih.gov

Antimicrobial Research

The parent compound, oleanolic acid, has established antibacterial properties against a range of bacterial species. mdpi.com Early research demonstrated its ability to suppress the synthesis of insoluble glucosyltransferase in Streptococcus mutans. nih.govmdpi.com Notably, oleanolic acid has also shown potent activity against Mycobacterium tuberculosis, including strains resistant to common antibiotics such as streptomycin, isoniazid, rifampin, and ethambutol, with minimum inhibitory concentration (MIC) values reported at 25-50 μg/mL. nih.govmdpi.comnih.gov

Antibacterial Activities

The antibacterial properties of oleanolic acid and its acetylated derivative have been evaluated against various bacterial species. Research indicates that these compounds possess a broad range of antibacterial activity, showing particular efficacy against Gram-positive bacteria. nih.govresearchgate.net The parent compound, oleanolic acid, has demonstrated activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 8 μg/mL and 64 μg/mL, respectively. nih.gov It has also shown notable effects against other Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis. nih.gov

The acetylated form, 3-O-Acetyloleanolic acid, has also been investigated. In one study, it was tested against Mycobacterium tuberculosis H37Rv, showing an IC50 of 0.1 µg/ml, which indicated very high potency. researchgate.net The mechanisms underlying these antibacterial effects are thought to involve the inhibition of peptidoglycan turnover, affecting the integrity of the bacterial cell wall. researchgate.net

Antifungal Activities

Oleanolic acid and its derivatives have been reported to possess antifungal activity. researchgate.net While specific data on the 18-en isomer is not available, the general class of oleanane triterpenoids has been investigated. For instance, synthetic oleanolic acid oxime esters have demonstrated efficient antifungal activity. mdpi.com The parent compound, oleanolic acid, is often associated with a plant's natural defense mechanism against pathogens, including fungi. nih.gov However, detailed preclinical studies with specific MIC values for 3beta-acetoxyolean-18-en-28-oic acid against common fungal pathogens are not extensively documented in the available literature.

Enzyme Modulatory Activities

Inhibition of Alpha-Glucosidase and Alpha-Amylase (based on related triterpenoids)

Oleanolic acid and its derivatives are recognized for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. diabetesjournals.org The inhibition of these enzymes can delay carbohydrate digestion and glucose absorption. researchgate.net

Numerous studies have demonstrated that oleanolic acid is an effective inhibitor of α-glucosidase, with reported IC50 values in the range of 10–15 μmol/L. diabetesjournals.orgnih.gov Synthetic modifications to the oleanolic acid structure have led to derivatives with even greater potency. For example, certain oleanolic acid oxime ester derivatives showed exceptionally high α-glucosidase inhibition, with one compound (3a) having an IC50 of 0.35 µM, approximately 1900 times stronger than the standard drug acarbose. nih.govtandfonline.com Another study found that lupeol acetate (B1210297), a related acetylated triterpenoid, had a strong inhibitory effect on α-glucosidase with an IC50 of 29.45 µM. als-journal.com

Similarly, these compounds inhibit α-amylase. Oleanolic acid has an IC50 value of 0.1 mg/mL against pancreatic and salivary α-amylase. diabetesjournals.orgnih.gov Its synthetic derivatives have also shown potent α-amylase inhibition, with IC50 values for some compounds being significantly lower than that of acarbose. tandfonline.comfrontiersin.org For instance, one benzylidene analog (4o) presented an IC50 of 9.59 μM, and an oxime ester derivative (3f) had an IC50 of 3.80 µM, which was about 26 times more potent than acarbose. nih.govtandfonline.comfrontiersin.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (based on related triterpenoids)

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, making it a key target for metabolic disease research. Oleanane-type triterpenes have been identified as potent, selective, and reversible inhibitors of PTP1B. diabetesjournals.orgnih.gov Oleanolic acid itself inhibits PTP1B with a reported IC50 of 3.4 μmol/L. nih.gov

Structural modifications of the oleanolic acid scaffold have been explored to enhance this inhibitory activity. Several synthetic derivatives have demonstrated moderate to good inhibition against PTP1B. researchgate.net In one study, a series of derivatives were synthesized, with the most promising compound exhibiting an IC50 value of 3.12 μM. researchgate.netacs.orgmdpi.com Another investigation into different derivatives identified compounds with even greater potency, with IC50 values as low as 0.91 μM. ecnu.edu.cn Structure-activity relationship analyses suggest that the integrity of the A-ring and the 12-ene moieties, as well as the presence of hydrophilic and acidic groups, are important for retaining PTP1B inhibitory activity. researchgate.netacs.org However, it is noteworthy that not all derivatives show activity; one study found that their synthesized oleanolic acid derivatives lacked activity against PTP1B up to a concentration of 100 µM. bohrium.com

Antioxidant Research

Radical Scavenging Properties and Redox Modulation in Cellular and Biochemical Assays

Oleanolic acid and its derivatives are known for their antioxidant properties, which contribute to many of their other pharmacological effects. mdpi.comnih.gov These compounds can act as antioxidants through various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems. nih.govmdpi.com

In biochemical assays, oleanolic acid has demonstrated significant dose-dependent radical scavenging activity. In a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, oleanolic acid exhibited an IC50 value of 32.46 µg/ml. It also shows potent scavenging activity against other reactive oxygen species (ROS), including superoxide anions (IC50 of 37.69 µg/ml) and highly reactive hydroxyl radicals (IC50 of 4.46 µg/ml). The radical scavenging activity (RSA) for oleanolic acid has been reported to be as high as 88.30%. nih.gov

Beyond direct scavenging, oleanolic acid can modulate cellular redox pathways. It has been shown to intensify the cellular antioxidant response by upregulating the expression of key antioxidant enzymes such as glutathione peroxidase (GSHPx) and superoxide dismutase (SOD). mdpi.com This modulation helps protect cells from oxidative damage and maintain redox homeostasis.

Structure Activity Relationship Sar and Mechanistic Studies of 3beta Acetoxyolean 18 En 28 Oic Acid and Its Analogues

Influence of the Acetoxy Group at C-3 on Biological Activity Profiles

The presence and nature of the substituent at the C-3 position of the oleanane (B1240867) skeleton are critical determinants of biological activity. For 3beta-Acetoxyolean-18-en-28-oic acid, the acetoxy group at this position plays a significant role in modulating its bioactivity.

Studies on various oleanane-type saponins have demonstrated that the presence of an acetyl group can enhance cytotoxic activities against human cancer cell lines. For instance, oleanane-type saponins with an acetyl group exhibited increased cytotoxic effects compared to their non-acetylated counterparts. nih.govresearchgate.net This suggests that the acetylation of the hydroxyl group at C-3 can be a key factor in improving the anticancer potential of these compounds.

The increased lipophilicity conferred by the acetyl group may enhance the compound's ability to traverse cellular membranes, thereby increasing its intracellular concentration and interaction with molecular targets. Furthermore, the ester linkage of the acetoxy group might be susceptible to hydrolysis by intracellular esterases, potentially leading to a controlled release of the active 3-hydroxy form within the cell.

Role of the Olean-18-ene Skeleton and its Unsaturation Pattern

The oleanane skeleton provides the fundamental framework for this class of triterpenoids, and the position of the double bond within this skeleton is a crucial factor influencing biological activity. In 3beta-Acetoxyolean-18-en-28-oic acid, the double bond is located at the 18th position (Δ18), which is less common than the Δ12 position found in oleanolic acid.

Importance of the Carboxy Group at C-28 for Bioactivity

The carboxylic acid group at the C-28 position is a consistently important feature for the biological activity of many oleanane triterpenoids. Numerous studies have highlighted that the presence of this functional group is essential for various pharmacological effects, including cytotoxicity and antibacterial activity.

For instance, modifications at the C-28 position, such as the formation of anhydride derivatives, have been shown to lead to a loss of significant activity against certain cancer cell lines and bacterial pathogens. nih.gov This underscores the critical role of the free carboxylic acid moiety in mediating the biological effects of these compounds. The anionic nature of the carboxylate group at physiological pH can facilitate interactions with biological macromolecules through ionic bonding or hydrogen bonding, which is often a key aspect of drug-target interactions.

Comparative Analysis with Related Oleanane Triterpenoids (e.g., Oleanolic Acid, Moronic Acid)

To better understand the structure-activity relationship of 3beta-Acetoxyolean-18-en-28-oic acid, it is insightful to compare it with structurally related and more extensively studied oleanane triterpenoids like oleanolic acid and moronic acid.

Oleanolic Acid , an isomer of morolic acid (the 3-hydroxy precursor to moronic acid), features the more common olean-12-ene skeleton. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. nih.gov However, its potency is often considered moderate. The key structural difference lies in the position of the double bond (C-12 in oleanolic acid versus C-18 in the parent structure of the subject compound). This difference in the location of the π-electron system can significantly alter the molecule's three-dimensional shape and electronic properties, thereby influencing its interaction with biological targets.

Moronic Acid shares the same olean-18-ene skeleton as 3beta-Acetoxyolean-18-en-28-oic acid but possesses a ketone group at the C-3 position instead of an acetoxy group. Moronic acid has demonstrated significant cytotoxic activity against various cancer cell lines, including colon carcinoma (HCT-15), nasopharyngeal carcinoma (KB), and squamous cell carcinoma (UISO). yolanda-rios.net It has also been reported to have anti-HIV and anti-inflammatory properties. mdpi.com The comparison between 3beta-Acetoxyolean-18-en-28-oic acid and moronic acid highlights the influence of the C-3 substituent on bioactivity. While both share the same active core skeleton, the difference between a 3-oxo and a 3-acetoxy group can lead to variations in potency and selectivity.

| Compound | Cell Line | Activity (ED50 in μg/mL) |

|---|---|---|

| Moronic Acid | HCT-15 (Colon Carcinoma) | 3.6 |

| Moronic Acid | UISO (Squamous Cell Carcinoma) | 3.9 |

| Moronic Acid | KB (Nasopharyngeal Carcinoma) | 5.3 |

Elucidation of Molecular Targets and Intracellular Signaling Pathways

The biological effects of 3beta-Acetoxyolean-18-en-28-oic acid and its analogues are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. Key pathways implicated in the action of related oleanane triterpenoids include the NF-κB signaling pathway and apoptosis-related signal transduction pathways.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. nih.gov Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Oleanane-type triterpenoids have been shown to inhibit the NF-κB signaling pathway. nih.govnih.gov

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

Studies on oleanane triterpenoids with a carboxyl group have demonstrated their ability to attenuate the activation of the NF-κB signaling pathway by downregulating the phosphorylation and nuclear translocation of the p65 subunit. nih.gov It is plausible that 3beta-Acetoxyolean-18-en-28-oic acid exerts its anti-inflammatory effects through a similar mechanism, thereby inhibiting the expression of pro-inflammatory mediators.

Apoptosis, or programmed cell death, is a fundamental physiological process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Oleanolic acid and its derivatives are known to induce apoptosis through multiple signaling pathways. mdpi.comnih.gov

There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway is triggered by various intracellular stresses, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. oup.com

Oleanolic acid has been shown to induce apoptosis in human leukemia cells through the activation of both caspase-9 and caspase-3, accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP). oup.com Furthermore, oleanolic acid can induce apoptosis through a mitochondrial-dependent pathway by altering the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins. mdpi.com Given the structural similarity, it is highly probable that 3beta-Acetoxyolean-18-en-28-oic acid also induces apoptosis in cancer cells by activating these caspase-dependent pathways.

Other Relevant Cellular Signaling Networks

The pleiotropic effects of 3β-acetoxyolean-18-en-28-oic acid and its analogues are rooted in their ability to modulate a wide array of cellular signaling networks that are fundamental to cell fate decisions, including proliferation, survival, and apoptosis. The core oleanane scaffold, shared by these compounds, provides a versatile template for interaction with multiple protein targets, thereby influencing a cascade of downstream signaling events. The nature and positioning of functional groups on this scaffold, such as the acetoxy group at C-3 and the carboxylic acid at C-28, are critical in determining the specific signaling pathways that are engaged and the ultimate biological response.

Extensive research into the parent compound, oleanolic acid, and its numerous derivatives has shed light on several key signaling pathways that are likely to be modulated by 3β-acetoxyolean-18-en-28-oic acid. These pathways are often interconnected, forming complex networks that regulate cellular homeostasis.

PI3K/Akt/mTOR Pathway

The phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling axis that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Oleanolic acid and its derivatives have been identified as inhibitors of this pathway. nih.gov Studies have shown that these compounds can suppress the phosphorylation of key components of this cascade, including PI3K and Akt, in a dose-dependent manner. nih.gov This inhibitory action disrupts downstream signaling, ultimately leading to a decrease in cell proliferation and the induction of apoptosis. For instance, the related triterpenoid, 3β‐hydroxylup‐12‐en‐28‐oic acid, has been demonstrated to downregulate the p110α and p85α subunits of PI3K and subsequent phosphorylation of Akt. researchgate.net Given that acetylation at the C-3 position often enhances the biological activity of oleanolic acid, it is plausible that 3β-acetoxyolean-18-en-28-oic acid also exerts its effects through the modulation of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Oleanolic acid has been shown to inhibit the ERK/JNK/p38 MAPK signaling pathway. nih.gov This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells. oncotarget.com The activity of oleanane triterpenoids on this pathway is structure-dependent. For example, certain 3-hydroxyolean-12-en-27-oic acid derivatives have been found to suppress the RANKL-induced phosphorylation of JNK and ERK. The structural similarity of 3β-acetoxyolean-18-en-28-oic acid to these compounds suggests that it may also interact with and modulate the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is linked to the pathogenesis of various inflammatory diseases and cancers. Oleanolic acid derivatives have been reported to inhibit the NF-κB pathway. nih.gov This inhibition is often associated with the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.com The anti-inflammatory and pro-apoptotic effects of many oleanane triterpenoids are attributed to their ability to downregulate NF-κB signaling.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade that regulates cell proliferation, differentiation, and survival. Oleanolic acid derivatives have been shown to interfere with this pathway. For example, a derivative of oleanolic acid, K73-03, was found to induce apoptosis in hepatocellular carcinoma cells by inhibiting the JAK2/STAT3 pathway. nih.gov This inhibition leads to the downregulation of STAT3 target genes that are involved in cell survival and proliferation.

The antiproliferative activity of triterpenoids isolated from Juglans sinensis, the natural source of 3β-acetoxyolean-18-en-28-oic acid, has been demonstrated to be mediated through the induction of apoptosis. ebi.ac.uk While the specific signaling pathways for 3β-acetoxyolean-18-en-28-oic acid have not been fully elucidated, the extensive evidence from its parent compound and closely related analogues strongly suggests that its biological activities are mediated through the modulation of these interconnected signaling networks.

Advanced Research Methodologies and Future Directions for 3beta Acetoxyolean 18 En 28 Oic Acid Research

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Bioactivity Profiling

Omics technologies offer a powerful, high-throughput approach to understanding the bioactivity of 3beta-Acetoxyolean-18-en-28-oic acid on a systemic level. By simultaneously measuring changes across entire sets of biological molecules, researchers can generate a comprehensive profile of the compound's effects.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how 3beta-Acetoxyolean-18-en-28-oic acid modulates gene expression. This can help identify the signaling pathways and cellular processes affected by the compound. For instance, studies on other oleanane (B1240867) triterpenoids have utilized transcriptomic analysis to elucidate their mechanisms of action. mdpi.com

Proteomics , the large-scale study of proteins, provides insights into changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with the compound. A notable application of proteomics in the study of a synthetic oleanane triterpenoid, CDDO-Imidazolide, successfully identified 577 candidate binding proteins, revealing a complex pharmaco-interactome and identifying the mammalian target of rapamycin (mTOR) as a direct target. researchgate.netnih.gov This approach can be invaluable in identifying the direct molecular targets of 3beta-Acetoxyolean-18-en-28-oic acid.

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can uncover alterations in metabolic pathways. For oleanane triterpenoids, this can help in understanding their effects on metabolic diseases and in identifying biomarkers of response. A targeted, biosynthesis-inspired approach using UHPLC-qTOF/MS has been successfully implemented to elucidate the chemical profile of oleanane triterpenoids in Gymnema sylvestre. nih.gov

The integration of these omics disciplines provides a multi-faceted view of the biological impact of 3beta-Acetoxyolean-18-en-28-oic acid, facilitating a deeper understanding of its bioactivity.

Computational Chemistry and Molecular Modeling for Target Identification and Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify potential biological targets and to design more potent and selective derivatives of 3beta-Acetoxyolean-18-en-28-oic acid.

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For oleanane-type triterpenoids, docking studies have been conducted to evaluate their binding affinity to various protein targets. For example, docking studies have suggested that certain oleanane triterpenoids may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling by binding to the p52 subunit. acs.org Similar in silico studies could be applied to 3beta-Acetoxyolean-18-en-28-oic acid to screen for potential interactions with a wide array of disease-relevant proteins.

Inverse virtual screening is another powerful computational approach where a single ligand is docked against a large library of protein structures to identify potential targets. computorgchemunisa.org This method can help to elucidate the mechanism of action of 3beta-Acetoxyolean-18-en-28-oic acid or to identify potential off-target effects. computorgchemunisa.org

Based on the insights gained from these computational studies, rational drug design strategies can be employed to guide the synthesis of novel derivatives of 3beta-Acetoxyolean-18-en-28-oic acid with improved pharmacological properties. By understanding the structure-activity relationships, modifications can be made to the parent molecule to enhance its binding affinity, selectivity, and pharmacokinetic profile.

Strategies for Enhancing Bioavailability and Pharmacological Efficacy in Preclinical Models

A significant hurdle in the therapeutic development of many pentacyclic triterpenoids, including likely 3beta-Acetoxyolean-18-en-28-oic acid, is their poor water solubility and consequently low oral bioavailability. nih.govresearchgate.net Several strategies are being explored in preclinical models to overcome these limitations.

One approach involves formulation strategies . The bioavailability of some pentacyclic triterpenes has been shown to be influenced by food intake, with high-fat meals potentially enhancing absorption. bohrium.com The development of specialized formulations, such as micelles, liposomes, and nanoparticles, has also been shown to improve the solubility and absorption of these compounds. nih.gov

Another strategy is the chemical modification of the parent compound. Creating derivatives with altered physicochemical properties can lead to improved permeability and absorption. bohrium.com Studies on various pentacyclic triterpenes have demonstrated that different formulations and derivatives can have varying effects on their bioavailability. bohrium.com

In preclinical studies, Caco-2 cell monolayers are often used as an in vitro model to predict the intestinal absorption of compounds. bohrium.comnih.gov Such models could be employed to screen different formulations and derivatives of 3beta-Acetoxyolean-18-en-28-oic acid for their potential to enhance oral bioavailability before moving into more complex animal models.

Development of Prodrugs and Advanced Delivery Systems

To address the challenges of poor solubility and low bioavailability, the development of prodrugs and advanced delivery systems for 3beta-Acetoxyolean-18-en-28-oic acid represents a promising avenue of research.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For oleanolic acid, a closely related triterpenoid, the design of prodrugs has been shown to be an effective way to overcome poor solubility and improve oral availability. nih.gov For example, two novel oleanolic acid prodrugs were designed that demonstrated enhanced hepatoprotective effects and improved safety and efficacy in mice. nih.govmdpi.com This approach could be adapted for 3beta-Acetoxyolean-18-en-28-oic acid to improve its pharmacokinetic profile.

Advanced delivery systems , particularly those based on nanotechnology, offer another powerful strategy. These systems can enhance the transport of bioactive compounds by improving their solubility, stability in vivo, and enabling targeted delivery. nih.gov

Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, thereby improving their bioavailability. nih.govnih.gov

Nanoparticles are another class of nanocarriers that can be engineered to improve the delivery of triterpenoids. nih.gov These systems can protect the drug from degradation, enhance its solubility, and facilitate targeted delivery to specific tissues or cells. nih.govnih.gov

The table below summarizes some advanced delivery systems applicable to triterpenoids.

| Delivery System | Description | Potential Advantages for 3beta-Acetoxyolean-18-en-28-oic Acid |

| Liposomes | Spherical vesicles with a lipid bilayer enclosing an aqueous core. biochempeg.com | Can encapsulate both hydrophilic and lipophilic compounds, improving solubility and bioavailability. nih.govbiochempeg.com |

| Nanoparticles | Solid particles at the nanoscale, which can be polymeric or lipid-based. researchgate.net | Enhance solubility, protect from degradation, and allow for targeted delivery. nih.govnih.gov |

| Solid Dispersions | The drug is dispersed in an inert carrier matrix at the solid state. | Improves dissolution rate and bioavailability of poorly water-soluble drugs. nih.gov |

| Phospholipid Complexes | Complexes formed between the drug and phospholipids. | Enhances lipid solubility and oral absorption. nih.gov |

Exploration of Synergistic Effects with Existing Therapeutic Agents

The combination of natural products with existing therapeutic agents is a promising strategy to enhance treatment efficacy, reduce toxicity, and overcome drug resistance. For oleanane triterpenoids, there is growing evidence of synergistic effects, particularly in the context of cancer therapy.

Studies have shown that some triterpenoids can sensitize cancer cells to conventional chemotherapeutic agents. mdpi.com For instance, oleanolic acid and its derivatives have been shown to enhance the apoptotic, anti-metastatic, and anti-angiogenic effects of approved anticancer drugs. mdpi.com

The potential synergistic effects of 3beta-Acetoxyolean-18-en-28-oic acid with existing drugs could be explored in various disease models. In cancer research, this could involve combining it with chemotherapeutic agents to assess for enhanced cytotoxicity in cancer cell lines. In the context of inflammatory diseases, it could be co-administered with anti-inflammatory drugs to investigate potential additive or synergistic effects on inflammatory markers. Such studies are crucial for positioning 3beta-Acetoxyolean-18-en-28-oic acid as part of a combination therapy regimen.

Identification of Novel Biological Targets and Therapeutic Applications

Oleanane triterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govwjgnet.com This suggests that 3beta-Acetoxyolean-18-en-28-oic acid may also interact with multiple biological targets and have therapeutic potential in a variety of diseases.

Research on related compounds has identified several key signaling pathways that are modulated by oleanane triterpenoids. A prominent example is the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. mdpi.com Many triterpenoids have been found to downregulate NF-κB, contributing to their anti-inflammatory and anticancer effects. mdpi.com

The identification of novel biological targets for 3beta-Acetoxyolean-18-en-28-oic acid can be facilitated by the advanced research methodologies discussed earlier, such as proteomics and computational modeling. Uncovering new targets could open up novel therapeutic applications for this compound. For example, if it is found to modulate pathways involved in neurodegeneration or cardiovascular disease, this would warrant further investigation into its potential use in these areas. The diverse pharmacological activities of the oleanane scaffold suggest that a thorough investigation into the biological targets of 3beta-Acetoxyolean-18-en-28-oic acid could reveal new and unexpected therapeutic opportunities. nih.govmdpi.com

Q & A

Q. What methods are used to isolate 3β-Acetoxyolean-18-en-28-oic acid from natural sources?

The compound is typically isolated from plant sources like Juglans sinensis using sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation is achieved via NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) . For complex matrices, preparative TLC or centrifugal partition chromatography may enhance purity.

Q. How is the structural elucidation of 3β-Acetoxyolean-18-en-28-oic acid performed?

Key steps include:

- ¹H/¹³C NMR : Assign chemical shifts for the acetyloxy group at C-3 (δ ~2.0 ppm for the methyl protons) and the oleanene backbone (e.g., characteristic signals for the Δ¹⁸ double bond) .

- Mass spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺ or [M-H]⁻) and fragments (e.g., loss of acetyl group, m/z 498.34 for C₃₂H₅₀O₄) .

- X-ray crystallography : Resolves stereochemistry, though limited by crystallizability .

Q. What in vitro assays are suitable for initial biological screening?

Common assays include:

- Anti-inflammatory activity : Inhibition of pro-inflammatory iNOS protein in macrophages (IC₅₀ determination via Western blot) .

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM to avoid non-specific effects .

- Antioxidant capacity : DPPH radical scavenging or lipid peroxidation assays .

Advanced Research Questions

Q. How can synthetic routes for 3β-Acetoxyolean-18-en-28-oic acid derivatives be optimized?

- Esterification : React the C-28 carboxylic acid with alcohols (e.g., glycosides) using DCC/DMAP as coupling agents .

- Acetylation : Protect hydroxyl groups with acetic anhydride under basic conditions (e.g., pyridine) .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate derivatives with >95% purity .

Q. How to address contradictions in reported cytotoxicity data?

Discrepancies may arise from:

- Cell line variability : Compare results across multiple lines (e.g., solid tumors vs. leukemias) .

- Solubility issues : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .

- Mechanistic ambiguity : Pair cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) or ROS detection .

Q. What strategies enhance bioavailability for in vivo studies?

- Prodrug synthesis : Convert the C-28 carboxyl group to methyl esters or amides to improve membrane permeability .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance solubility and reduce hepatic first-pass metabolism .

Q. How to conduct structure-activity relationship (SAR) studies for triterpenoid analogs?

- Functional group modulation : Compare 3β-acetoxy substitution with hydroxyl or ketone groups at C-3 (e.g., oleanolic acid vs. 3-oxo derivatives) .

- Backbone modification : Evaluate Δ¹² vs. Δ¹⁸ oleanene isomers for anti-inflammatory potency .

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like NF-κB or PPAR-γ .

Data Analysis and Experimental Design

Q. How to validate the purity of synthesized derivatives?

- HPLC-DAD/MS : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 210–280 nm and MS confirmation .

- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Q. What statistical methods resolve variability in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.